
1,3-dimethyl-2-phenylbenzene;perchloric acid;1H-pyrimidin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1,3-dimethyl-2-phenylbenzene;perchloric acid;1H-pyrimidin-6-one” is a complex chemical entity that combines three distinct components: 1,3-dimethyl-2-phenylbenzene, perchloric acid, and 1H-pyrimidin-6-one. Each of these components has unique properties and applications in various fields of science and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-dimethyl-2-phenylbenzene can be synthesized through electrophilic aromatic substitution reactions, where methyl and phenyl groups are introduced to the benzene ring under controlled conditions . Perchloric acid is typically produced by the electrolysis of sodium perchlorate or potassium perchlorate in an anhydrous hydrogen chloride atmosphere . 1H-pyrimidin-6-one can be synthesized through various organic synthesis methods, including cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of perchloric acid involves the reaction of sodium perchlorate with hydrochloric acid, resulting in the formation of perchloric acid and sodium chloride . The production of 1,3-dimethyl-2-phenylbenzene and 1H-pyrimidin-6-one on an industrial scale involves optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-dimethyl-2-phenylbenzene undergoes electrophilic aromatic substitution reactions, where substituents on the benzene ring influence the reactivity and orientation of incoming electrophiles . Perchloric acid, being a strong oxidizer, participates in oxidation reactions, especially at elevated temperatures . 1H-pyrimidin-6-one can undergo various organic reactions, including nucleophilic substitution and cyclization.
Common Reagents and Conditions
1,3-dimethyl-2-phenylbenzene: Common reagents include halogens, nitrating agents, and sulfonating agents under acidic conditions.
Perchloric acid: Commonly used in reactions requiring strong acidic and oxidizing conditions.
1H-pyrimidin-6-one: Reagents include bases, acids, and other nucleophiles for substitution reactions.
Major Products
1,3-dimethyl-2-phenylbenzene: Substituted benzene derivatives.
Perchloric acid: Perchlorate salts.
1H-pyrimidin-6-one: Various pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
1,3-dimethyl-2-phenylbenzene: Used as an intermediate in organic synthesis and in the production of polymers and resins.
Perchloric acid: Utilized in analytical chemistry for the determination of potassium and sodium concentrations.
1H-pyrimidin-6-one: Employed in the synthesis of nucleotides and other biologically active compounds.
Biology and Medicine
1,3-dimethyl-2-phenylbenzene: Investigated for its potential biological activity and as a building block for pharmaceuticals.
Perchloric acid: Used in the preparation of perchlorate salts, which have applications in medicine.
1H-pyrimidin-6-one: Key component in the synthesis of antiviral and anticancer drugs.
Industry
1,3-dimethyl-2-phenylbenzene: Used in the manufacture of dyes and pigments.
Perchloric acid: Important in the production of rocket propellants and explosives.
1H-pyrimidin-6-one: Utilized in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action for each component varies:
1,3-dimethyl-2-phenylbenzene: Acts as an intermediate in chemical reactions, facilitating the formation of complex molecules.
Perchloric acid: Functions as a strong acid and oxidizer, breaking down organic materials and facilitating oxidation reactions.
1H-pyrimidin-6-one: Interacts with biological molecules, inhibiting specific enzymes and pathways involved in disease processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-dimethyl-2-phenylbenzene: Similar to other substituted benzenes like toluene and xylene.
Perchloric acid: Comparable to other strong acids like sulfuric acid and nitric acid.
1H-pyrimidin-6-one: Similar to other pyrimidine derivatives like uracil and thymine.
Uniqueness
1,3-dimethyl-2-phenylbenzene: Unique due to its specific substitution pattern, affecting its reactivity and applications.
Perchloric acid: Distinguished by its strong oxidizing properties and stability of its conjugate base.
1H-pyrimidin-6-one: Unique due to its role in the synthesis of biologically active compounds and its specific interactions with biological targets.
This detailed article provides a comprehensive overview of the compound “1,3-dimethyl-2-phenylbenzene;perchloric acid;1H-pyrimidin-6-one,” covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C18H19ClN2O5 |
|---|---|
Molekulargewicht |
378.8 g/mol |
IUPAC-Name |
1,3-dimethyl-2-phenylbenzene;perchloric acid;1H-pyrimidin-6-one |
InChI |
InChI=1S/C14H14.C4H4N2O.ClHO4/c1-11-7-6-8-12(2)14(11)13-9-4-3-5-10-13;7-4-1-2-5-3-6-4;2-1(3,4)5/h3-10H,1-2H3;1-3H,(H,5,6,7);(H,2,3,4,5) |
InChI-Schlüssel |
KBEKVDURXOJCMR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)C2=CC=CC=C2.C1=CN=CNC1=O.OCl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






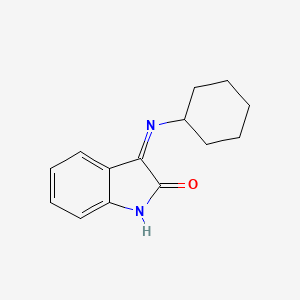

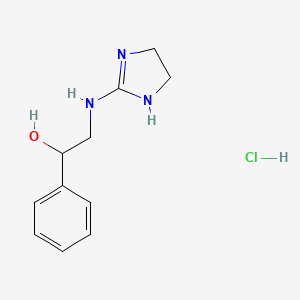
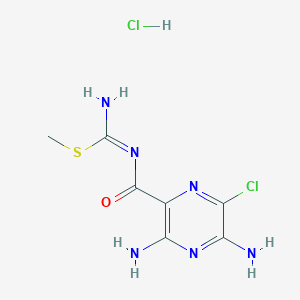
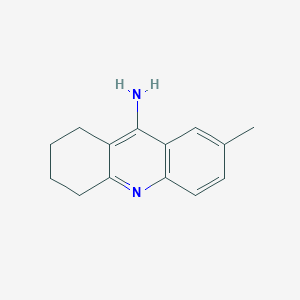
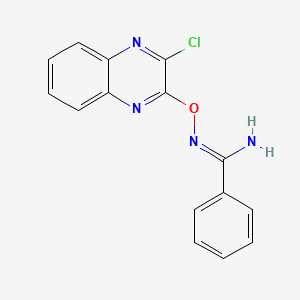
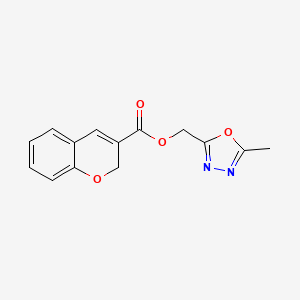
![2-[(4R)-4-phenyl-1,3-oxazolidin-3-yl]acetonitrile](/img/structure/B12924905.png)

![N-(1-Chloro-4-methyl-5H-pyrido[4,3-b]indol-8-yl)benzamide](/img/structure/B12924912.png)
